3-(4-Bromophenyl)-7-hydroxy-4-phenylchromen-2-one
Overview
Description
3-(4-Bromophenyl)-7-hydroxy-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group at the third position, a hydroxy group at the seventh position, and a phenyl group at the fourth position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-hydroxy-4-phenylchromen-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-7-hydroxy-4-phenylchromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the seventh position can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: The major product is 3-(4-Bromophenyl)-7-oxo-4-phenylchromen-2-one.
Reduction: The major product is 3-phenyl-7-hydroxy-4-phenylchromen-2-one.
Substitution: The major products depend on the nucleophile used, such as 3-(4-aminophenyl)-7-hydroxy-4-phenylchromen-2-one when using an amine.
Scientific Research Applications
3-(4-Bromophenyl)-7-hydroxy-4-phenylchromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-hydroxy-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the seventh position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl and a hydroxyphenyl group but differs in the core structure, which is an isoxazole instead of a chromen-2-one.
3-(4-Bromophenyl)-7-hydroxy-4-phenylchromen-2-one: This compound is similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
This compound is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxy and a bromophenyl group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO3/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-11-10-16(23)12-18(17)25-21(20)24/h1-12,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUGGDVAVBZZDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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